Kirromycin, also known as Mocimycin, is a naturally occurring antibiotic produced by various Streptomyces species, including Streptomyces collinus Tü 365 and Streptomyces ramocissimus. [, , ] It belongs to the Elfamycin family of antibiotics. [] Kirromycin's primary significance in scientific research stems from its potent and specific inhibition of bacterial protein synthesis. This characteristic has made it a valuable tool for dissecting the molecular mechanisms underlying protein synthesis in prokaryotes. []
Kirromycin is classified as a polyketide antibiotic, a group that includes various compounds synthesized by bacteria through polyketide synthases. It is specifically produced by Streptomyces collinus, which is part of the larger Streptomyces genus known for its diverse array of bioactive secondary metabolites. The classification of kirromycin as an antibiotic places it within the broader category of antimicrobial agents used to combat bacterial infections .
The biosynthesis of kirromycin involves a complex assembly line mechanism facilitated by a hybrid polyketide synthase/nonribosomal peptide synthetase system. The genes involved in this process include:
Recent studies utilized in silico analysis and feeding experiments with labeled precursors (e.g., [U-13C3(15)N]beta-alanine) to elucidate the biosynthetic pathway, confirming that β-alanine serves as a precursor for the pyridone moiety in kirromycin .
Kirromycin's molecular structure is characterized by its complex linear arrangement, which includes multiple functional groups that contribute to its biological activity. Structural analyses have revealed that kirromycin binds specifically to EF-Tu, interfering with its function during protein synthesis. The detailed molecular structure has been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), allowing researchers to elucidate its intricate configuration .
The primary chemical reaction involving kirromycin is its interaction with EF-Tu, where it acts as an inhibitor of protein synthesis. Kirromycin binds to the GTP-bound form of EF-Tu, preventing the conformational changes necessary for peptide bond formation on the ribosome. This interaction effectively halts the translation process, leading to bacteriostatic effects against susceptible bacteria. Studies have quantified this binding affinity and characterized the resistance mechanisms that some bacterial strains develop against kirromycin through mutations in EF-Tu .
The mechanism of action of kirromycin hinges on its ability to bind to EF-Tu, specifically at the interface between domains 1 and 3 of the protein when in its GTP-bound state. This binding disrupts the conformational switch required for GTP hydrolysis, thereby inhibiting the delivery of aminoacyl-tRNA to the ribosome. As a result, protein synthesis is effectively blocked, leading to cell growth inhibition. Research has demonstrated that mutations in EF-Tu can confer resistance to kirromycin by either reducing its binding affinity or facilitating antibiotic release during translation .
Kirromycin exhibits several notable physical and chemical properties:
These properties are essential for understanding how kirromycin interacts with biological systems and can influence its efficacy as an antibiotic .
Kirromycin's primary application lies in microbiological research and antibiotic development. It serves as a valuable tool for studying protein synthesis mechanisms in bacteria and has potential therapeutic applications against bacterial infections, particularly those caused by resistant strains. Additionally, understanding kirromycin's biosynthetic pathway may lead to the discovery of novel derivatives with enhanced antibacterial properties or reduced toxicity .
Table 1: Core Genes in the Kirromycin Biosynthetic Gene Cluster
Gene | Product/Function | Evidence | Domain Architecture (if applicable) |
---|---|---|---|
kirP | Sfp-type phosphopantetheinyl transferase | Gene inactivation | N/A |
kirAI-AVI | Polyketide synthases (trans-AT and cis-AT types) | Domain analysis, gene inactivation | KS, KR, DH, ER, ACP |
kirB | Non-ribosomal peptide synthetase | Feeding studies, domain analysis | C, A, PCP |
kirD | Aspartate-α-decarboxylase | Complementation of E. coli mutants | Pyruvoyl-dependent decarboxylase |
kirCI/CII | Discrete acyltransferases | In vitro activity assays | Malonyl/ethylmalonyl transferase |
kirHI | Dieckmann cyclase | Heterologous expression | Pyridone cyclase |
kirM | SAM-dependent methyltransferase | Mutant analysis, NMR | Methyltransferase |
The kirP gene encodes a dedicated Sfp-type phosphopantetheinyl transferase that activates both acyl carrier protein (ACP) domains of the PKS and peptidyl carrier protein (PCP) domains of the NRPS [3] [8]. KirP catalyzes the transfer of the 4'-phosphopantetheine moiety from coenzyme A to conserved serine residues on carrier proteins, converting them from inactive apo-forms to active holo-forms [8]. This activation is essential for module functionality as demonstrated by the complete loss of kirromycin production in ΔkirP mutants [8]. Notably, most PKS/NRPS clusters rely on primary metabolism phosphopantetheinyl transferases, but kirromycin biosynthesis requires KirP specifically encoded within its BGC, suggesting specialized adaptation to its hybrid megasynthetase [8].
β-alanine serves as the essential precursor for the pyridone moiety of kirromycin and is synthesized through a specialized pathway encoded within the BGC [1] [6]. The kirD gene encodes an aspartate-α-decarboxylase (ADC) that catalyzes the decarboxylation of L-aspartate to β-alanine [1] [6]. Although bacteria typically possess a primary metabolic ADC (PanD) for coenzyme A biosynthesis, S. collinus Tü 365 retains two ADC isoforms: the housekeeping PanD and the kirromycin-specific KirD [1] [6]. Phylogenetic analysis reveals that KirD clusters with ADCs from Mycobacteria and Corynebacteria (65% identity to Corynebacterium amycolatum PanD), while PanD groups with streptomycete ADCs [6]. Functional characterization confirms that kirD inactivation reduces kirromycin production to trace levels, which can be partially restored by β-alanine supplementation [6]. Heterologous expression of kirD in E. coli ADC mutants rescues β-alanine auxotrophy and restores growth in minimal medium [1] [6]. In vitro assays with purified KirD demonstrate its specific decarboxylase activity, converting aspartate to β-alanine as confirmed by gas chromatography-mass spectrometry [6].
Extender unit diversity is achieved through discrete acyltransferases KirCI and KirCII, which supply malonyl-CoA and ethylmalonyl-CoA, respectively, to the trans-AT PKS modules [2] [3] [5]. KirCI specifically recognizes and transfers malonyl-CoA to ACP domains in modules 1, 3, 4, 5, 7, 9, 10, 11, 12, 13, and 15 [3] [5]. In contrast, KirCII is highly specific for ethylmalonyl-CoA and loads this extender unit exclusively onto module 8's ACP domain [3] [5]. This precise targeting is mediated by specific protein-protein interactions between KirCII and the ACP of module 8 [3]. The ethylmalonyl-CoA precursor itself derives from crotonyl-CoA through the action of crotonyl-CoA carboxylase/reductase encoded by kirN [3]. Deletion of kirN significantly reduces kirromycin production by limiting ethylmalonyl-CoA availability, demonstrating the critical role of this auxiliary enzyme in extender unit supply [3].
Table 2: Discrete Acyltransferases in Kirromycin Biosynthesis
Enzyme | Substrate Specificity | Target Modules | Functional Evidence | Impact of Inactivation |
---|---|---|---|---|
KirCI | Malonyl-CoA | Modules 1, 3, 4, 5, 7, 9, 10, 11, 12, 13, 15 | In vitro activity assays, protein interaction studies | Loss of malonyl extension at target sites |
KirCII | Ethylmalonyl-CoA | Module 8 exclusively | Kinetic analysis, ACP recognition studies | Absence of ethyl branch at C-18 |
KirN | Crotonyl-CoA → Ethylmalonyl-CoA | Precursor supply pathway | Gene deletion, metabolic profiling | 70-90% reduction in kirromycin yield |
After assembly of the linear chain, kirromycin undergoes extensive enzymatic tailoring to achieve its bioactive conformation [3] [7]. Gene inactivation studies combined with HPLC-HRMS and NMR analyses have elucidated specific functions:
These tailoring steps are sequential and essential for biological activity, as evidenced by the reduced antibacterial potency of intermediates accumulated in mutant strains [3] [7].
The pyridone ring formation represents the final step in chain release from the megasynthetase and is mediated by kirHI, which encodes a specialized Dieckmann cyclase [2] [3] [5]. KirHI catalyzes an intramolecular Claisen condensation that releases the fully elongated chain from the PKS/NRPS assembly while simultaneously forming the characteristic pyridone heterocycle [3] [5]. This mechanism involves nucleophilic attack by the β-alanine nitrogen on the carbonyl carbon of the thioester-bound polyketide chain, followed by dehydration to aromatize the ring [3] [5]. KirHI belongs to a newly discovered family of Dieckmann cyclases involved in tetramic acid and pyridone scaffold biosynthesis, representing an alternative to thioesterase-mediated chain release in other PKS/NRPS systems [3] [5]. The absence of a classical thioesterase domain in the kirromycin cluster underscores the specialized function of KirHI in both chain release and heterocycle formation [3] [5].
Table 3: Tailoring Enzymes and Their Functions in Kirromycin Maturation
Enzyme | Type | Reaction Catalyzed | Product in Mutant | Structural Confirmation |
---|---|---|---|---|
KirOI | Cytochrome P450 hydroxylase | C-16 hydroxylation | 16-Deoxy-kirromycin | 2D-NMR (COSY, HMBC) |
KirOII | Cytochrome P450 hydroxylase | C-30 hydroxylation | 30-Deoxy-kirromycin | 2D-NMR (COSY, HMBC) |
KirM | SAM-dependent methyltransferase | O-42 methylation | Demethylkirromycin | MS/MS fragmentation |
KirHVI | Dehydrogenase | Δ⁵,⁶ bond formation | Dihydrokirromycin | NMR, UV spectroscopy |
KirHI | Dieckmann cyclase | Pyridone ring formation/chain release | Acyclic intermediate | LC-MS, heterologous expression |
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